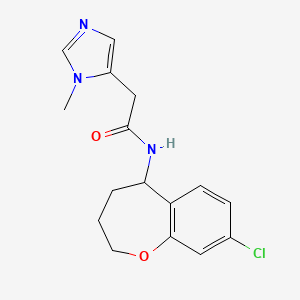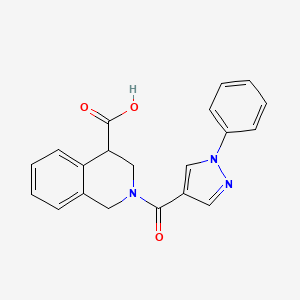![molecular formula C13H20N6O B7358519 N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine](/img/structure/B7358519.png)
N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine, also known as 6-methylamino-9-(2-methoxyethyl)-purine, is a synthetic compound that belongs to the class of purine analogues. It has been extensively studied in scientific research for its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine involves the inhibition of various enzymes and pathways involved in the replication and growth of viruses and cancer cells. It also modulates the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of enzymes involved in the replication and growth of viruses and cancer cells, leading to their inhibition. It also modulates the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine in lab experiments include its high potency and specificity for its target enzymes and pathways. It also has a relatively low toxicity profile, making it a safe compound to use in vitro and in vivo. However, its limitations include its high cost and limited availability, which may restrict its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine. These include:
1. Further optimization of the synthesis method to achieve higher yields and purity of the compound.
2. Investigation of its potential use in combination with other drugs for the treatment of cancer, viral infections, and neurological disorders.
3. Development of novel analogues of this compound with improved potency and specificity for its target enzymes and pathways.
4. Investigation of its potential use in the treatment of other diseases, such as autoimmune disorders and metabolic disorders.
5. Study of its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety profile.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in the treatment of various diseases. Further research and development are needed to fully understand its mechanism of action and potential use in clinical settings.
Synthesemethoden
The synthesis of N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine involves several steps, including the reaction of 6-chloropurine with 2-methoxyethylamine to form 6-(2-methoxyethylamino)purine, which is then reacted with N-methyl-4-piperidone to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have antiviral activity against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. It also exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-18-6-10(20-3)4-9(18)5-19(2)13-11-12(15-7-14-11)16-8-17-13/h7-10H,4-6H2,1-3H3,(H,14,15,16,17)/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLNLJVTGGNMDK-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN(C)C2=NC=NC3=C2NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1CN(C)C2=NC=NC3=C2NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)


![1-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7358474.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole hydrochloride](/img/structure/B7358482.png)
![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7358487.png)
![5-[3-Hydroxy-3-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7358499.png)
![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N,2,4-trimethylquinoline-3-carboxamide](/img/structure/B7358501.png)
![(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)(6-(trifluoromethyl)-1H-indol-2-yl)methanone](/img/structure/B7358511.png)
![1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7358523.png)

![N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B7358538.png)
![2-[1-(6-Oxo-1-propan-2-yl-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]acetamide](/img/structure/B7358539.png)